molecular formula C9H8N4O3 B1351681 [4-(1H-tetrazol-1-yl)phenoxy]acetic acid CAS No. 832740-47-3

[4-(1H-tetrazol-1-yl)phenoxy]acetic acid

Cat. No. B1351681
CAS RN: 832740-47-3
M. Wt: 220.18 g/mol
InChI Key: LFHALYQHTJOQOT-UHFFFAOYSA-N
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Description

4-(1H-tetrazol-1-yl)phenoxy]acetic acid (4-TPA) is an organic compound that has been widely studied for its potential applications in the scientific research field. 4-TPA is a derivative of phenoxyacetic acid, and its structure consists of a phenoxy group attached to an acetic acid group, with a tetrazole ring attached to the phenoxy group. 4-TPA is a white crystalline solid with a melting point of 271–273 °C. It is soluble in water, ethanol, and many organic solvents.

Scientific Research Applications

Synthesis and Chemical Analysis

  • Synthesis of Tetrazole Derivatives : Tetrazoles, including [1-14 C]2-(1H-Tetrazol-5-yl)acetic acid, are synthesized for use in metabolic profiling studies (Maxwell & Tran, 2017).

  • Corrosion Inhibitors : Pyrazoline derivatives, including 2-(4-(5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetic acid, have been studied as corrosion inhibitors for mild steel in acidic media, showing high inhibition efficiency and providing insights into the mechanisms of corrosion inhibition (Lgaz et al., 2018).

  • Synthesis and Characterization of Azirine Derivatives : Research on 2H-Azirine-2-carbonyl azides, which rearrange into derivatives of 2-(1H-tetrazol-1-yl)acetic acid, has been conducted to understand their nucleophile-induced rearrangement mechanisms (Efimenko et al., 2021).

  • Characterization of Tetrazole-Phenoxy Acetic Acids : Studies on new 4-(phenylazo)phenoxy acetic acids have been conducted to explore their potential physiological activity and to characterize them using physical methods such as UV-VIS and IR spectral analysis (Radu et al., 2002).

Experimental and Computational Studies

  • Computational Analysis of Imidazole Derivatives : Research involving tetra substituted imidazoles, including computational analysis of their properties, has been carried out to understand their chemical structures and non-linear optical properties (Ahmad et al., 2018).

  • Exploration of Pyrazoline Derivatives : Pyrazoline derivatives have been explored for their potential role in corrosion inhibition, including experimental and computational techniques to understand their mechanism of action (Lgaz et al., 2020).

  • Matrix Isolation FTIR and DFT Studies : The thermal decomposition and photochemistry of (tetrazol-5-yl)acetic acid have been studied using matrix isolation FTIR and DFT methods, providing insights into the behavior of these compounds under different conditions (Pagacz-Kostrzewa et al., 2014).

  • Molecular Docking and ADME Studies : Synthesis and antimicrobial evaluation of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, including molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) studies, have been conducted to understand their biological activities (Noolvi et al., 2016).

properties

IUPAC Name

2-[4-(tetrazol-1-yl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O3/c14-9(15)5-16-8-3-1-7(2-4-8)13-6-10-11-12-13/h1-4,6H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHALYQHTJOQOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NN=N2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390181
Record name [4-(1H-tetrazol-1-yl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

832740-47-3
Record name 2-[4-(1H-Tetrazol-1-yl)phenoxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832740-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(1H-tetrazol-1-yl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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